N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide typically involves the formation of the oxadiazole ring followed by the attachment of the butoxyphenyl and dimethylphenoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride can yield oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide include other oxadiazole derivatives such as:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole derivatives: Studied for their potential anticancer and antiviral activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-4-5-13-27-18-11-9-17(10-12-18)21-22(25-29-24-21)23-20(26)14-28-19-8-6-7-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,23,25,26) |
InChI Key |
KFZHPBRIJMCKAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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